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Compound of Interest

Compound Name: 3-Ethylisoxazole-5-carboxylic acid

Cat. No.: B082512 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of the spectroscopic characteristics of 3-Ethylisoxazole-5-carboxylic acid and its

primary derivatives: methyl 3-ethylisoxazole-5-carboxylate, ethyl 3-ethylisoxazole-5-

carboxylate, and 3-ethylisoxazole-5-carboxamide. This analysis is supported by predicted

spectroscopic data and established experimental protocols to facilitate compound identification

and characterization.

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a

wide range of biological activities, including anticancer, anti-inflammatory, and

immunomodulatory effects.[1][2][3] Understanding the spectroscopic properties of novel

isoxazole compounds is crucial for their synthesis, purification, and structural elucidation. This

guide provides a comparative overview of the predicted ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry data for 3-Ethylisoxazole-5-carboxylic acid and its ester and amide derivatives.

Spectroscopic Data Comparison
Due to the limited availability of experimental spectra in public databases for 3-Ethylisoxazole-
5-carboxylic acid and its direct derivatives, the following tables present predicted

spectroscopic data. These predictions are based on computational models and should be used

as a reference for expected values.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Protons

3-
Ethylisoxazole
-5-carboxylic
acid

Methyl 3-
ethylisoxazole-
5-carboxylate

Ethyl 3-
ethylisoxazole-
5-carboxylate

3-
Ethylisoxazole
-5-
carboxamide

Isoxazole H-4 ~6.8 - 7.0 ~6.7 - 6.9 ~6.7 - 6.9 ~6.6 - 6.8

-CH₂- (Ethyl) ~2.8 - 3.0 (q) ~2.8 - 3.0 (q) ~2.8 - 3.0 (q) ~2.7 - 2.9 (q)

-CH₃ (Ethyl) ~1.3 - 1.5 (t) ~1.3 - 1.5 (t) ~1.3 - 1.5 (t) ~1.2 - 1.4 (t)

-COOH
~10.0 - 12.0 (br

s)
- - -

-OCH₃ (Ester) - ~3.9 - 4.1 (s) - -

-OCH₂- (Ester) - - ~4.3 - 4.5 (q) -

-CH₃ (Ester) - - ~1.3 - 1.5 (t) -

-CONH₂ - - - ~5.5 - 7.5 (br s)

Note: Chemical shifts are predictions and may vary based on solvent and experimental

conditions. Coupling patterns are indicated in parentheses (s = singlet, t = triplet, q = quartet, br

s = broad singlet).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
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Carbon Atom

3-
Ethylisoxazole
-5-carboxylic
acid

Methyl 3-
ethylisoxazole-
5-carboxylate

Ethyl 3-
ethylisoxazole-
5-carboxylate

3-
Ethylisoxazole
-5-
carboxamide

C=O

(Carboxyl/Ester/

Amide)

~165 - 175 ~160 - 170 ~160 - 170 ~160 - 170

Isoxazole C-3 ~168 - 172 ~167 - 171 ~167 - 171 ~166 - 170

Isoxazole C-5 ~158 - 162 ~157 - 161 ~157 - 161 ~156 - 160

Isoxazole C-4 ~105 - 110 ~104 - 109 ~104 - 109 ~103 - 108

-CH₂- (Ethyl) ~20 - 25 ~20 - 25 ~20 - 25 ~20 - 25

-CH₃ (Ethyl) ~10 - 15 ~10 - 15 ~10 - 15 ~10 - 15

-OCH₃ (Ester) - ~52 - 55 - -

-OCH₂- (Ester) - - ~61 - 64 -

-CH₃ (Ester) - - ~14 - 16 -

Note: These are predicted chemical shift ranges. Actual values can be influenced by the

solvent and concentration.

Infrared (IR) Spectroscopy
Table 3: Key Predicted IR Absorption Bands (cm⁻¹)
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Functional
Group

3-
Ethylisoxazole
-5-carboxylic
acid

Methyl 3-
ethylisoxazole-
5-carboxylate

Ethyl 3-
ethylisoxazole-
5-carboxylate

3-
Ethylisoxazole
-5-
carboxamide

O-H stretch

(Carboxylic Acid)

2500-3300

(broad)
- - -

N-H stretch

(Amide)
- - -

3100-3500 (two

bands)

C-H stretch

(Aliphatic)
2850-3000 2850-3000 2850-3000 2850-3000

C=O stretch

(Carboxylic Acid)
1700-1725 - - -

C=O stretch

(Ester)
- 1720-1740 1720-1740 -

C=O stretch

(Amide I)
- - - 1650-1690

C=N stretch

(Isoxazole)
1600-1650 1600-1650 1600-1650 1600-1650

C-O stretch

(Carboxylic

Acid/Ester)

1200-1300 1200-1300 1200-1300 -

N-O stretch

(Isoxazole)
900-1000 900-1000 900-1000 900-1000

Mass Spectrometry (MS)
Table 4: Predicted Molecular Ion Peaks (m/z)
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Compound Molecular Formula Predicted [M]⁺ or [M+H]⁺

3-Ethylisoxazole-5-carboxylic

acid
C₆H₇NO₃ 141.04

Methyl 3-ethylisoxazole-5-

carboxylate
C₇H₉NO₃ 155.06

Ethyl 3-ethylisoxazole-5-

carboxylate
C₈H₁₁NO₃ 169.07

3-Ethylisoxazole-5-

carboxamide
C₆H₈N₂O₂ 140.06

Note: The observed molecular ion peak may vary depending on the ionization technique used

(e.g., ESI, EI).

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for isoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent

such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane

(TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR)

spectrometer. Solid samples are often prepared as potassium bromide (KBr) pellets. Liquid or

low-melting solid samples can be analyzed as a thin film between salt plates (e.g., NaCl or

KBr).

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, with common

ionization techniques being Electron Ionization (EI) for volatile compounds or Electrospray

Ionization (ESI) for less volatile or thermally labile molecules. High-resolution mass

spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Biological Activity and Signaling Pathway
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While specific signaling pathways for 3-Ethylisoxazole-5-carboxylic acid are not extensively

documented, isoxazole derivatives are known to modulate various cellular signaling cascades.

For instance, some isoxazole chalcone derivatives have been shown to enhance

melanogenesis through the Akt/GSK3β/β-catenin signaling pathway.[4] Additionally, isoxazole-

containing compounds have been investigated as anticancer agents that can induce apoptosis

and inhibit key enzymes in oncogenic pathways.[5]

Below is a representative diagram illustrating a potential signaling pathway that could be

modulated by isoxazole derivatives, based on their known biological activities.
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Caption: A representative signaling pathway potentially modulated by isoxazole derivatives.

Experimental and Analytical Workflow
The general workflow for the synthesis and characterization of 3-Ethylisoxazole-5-carboxylic
acid and its derivatives is outlined below.
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Caption: General workflow for the synthesis and analysis of isoxazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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